N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research into heterocyclic derivatives of guanidine highlights the synthesis and structural analysis of related compounds, demonstrating the importance of crystal structure determination in understanding their chemical properties. The study by Banfield et al. (1987) on heterocyclic derivatives provides insights into the formation and X-ray structure determination of compounds with similar complex structures, emphasizing the role of crystallography in elucidating molecular configurations (Banfield, Fallon, & Gatehouse, 1987).
Biological Applications and Ligand Binding
The radiosynthesis of [18F]PBR111 as discussed by Dollé et al. (2008), a compound designed for imaging the translocator protein with PET, showcases the potential of structurally complex acetamides in neuroimaging and molecular diagnostics. This work illustrates how modifications to the chemical structure can enhance the binding affinity to specific biological targets, offering a glimpse into the therapeutic and diagnostic applications of such compounds (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
The synthesis of new heterocycles incorporating the antipyrine moiety, as researched by Bondock et al. (2008), extends the understanding of how pyrimidine derivatives can be designed for antimicrobial purposes. This study not only details the synthetic routes but also evaluates the compounds for their antimicrobial efficacy, highlighting the potential of such molecules in addressing resistant bacterial strains (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk .
Biochemical Pathways
Compounds that target tyrosine-protein kinase syk are often involved in immune response pathways .
Result of Action
Compounds that target tyrosine-protein kinase syk can influence cell signaling pathways .
Action Environment
More research is needed to understand how factors such as temperature, pH, and presence of other molecules might affect its action.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-15-25-22-20(18-8-6-5-7-9-18)13-28(23(22)24(27)30)14-21(29)26-19-11-16(2)10-17(3)12-19/h5-13,15H,4,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKRPHOPYNGEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.